molecular formula C11H13NO B14157058 Benzamide, N-3-butenyl- CAS No. 17150-61-7

Benzamide, N-3-butenyl-

Cat. No.: B14157058
CAS No.: 17150-61-7
M. Wt: 175.23 g/mol
InChI Key: YEONEJZSMJHAKH-UHFFFAOYSA-N
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Description

Benzamide, N-3-butenyl- is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group. This specific compound features a butenyl group attached to the nitrogen atom of the amide. Benzamides are known for their diverse applications in pharmaceuticals, agriculture, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzamide, N-3-butenyl- can be synthesized through the direct condensation of benzoic acid and 3-butenylamine. The reaction typically involves the use of a condensing agent such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) in an organic solvent like tetrahydrofuran (THF). The reaction is carried out under mild conditions, often at room temperature, to yield the desired benzamide derivative .

Industrial Production Methods

In industrial settings, the synthesis of benzamide derivatives often employs high-throughput methods to ensure efficiency and scalability. One such method involves the use of ultrasonic irradiation in the presence of a solid acid catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4). This method is eco-friendly, provides high yields, and allows for the catalyst to be reused .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-3-butenyl- undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The butenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Benzylic halides.

Scientific Research Applications

Benzamide, N-3-butenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzamide, N-3-butenyl- involves its interaction with specific molecular targets. For instance, it can act as an allosteric activator of enzymes, enhancing their catalytic activity. The compound binds to the allosteric site of the enzyme, inducing a conformational change that increases the enzyme’s affinity for its substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-3-butenyl- is unique due to the presence of the butenyl group, which imparts distinct chemical reactivity and biological activity. This structural feature allows it to participate in specific reactions and interact with unique molecular targets, making it valuable in various research and industrial applications.

Properties

CAS No.

17150-61-7

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

N-but-3-enylbenzamide

InChI

InChI=1S/C11H13NO/c1-2-3-9-12-11(13)10-7-5-4-6-8-10/h2,4-8H,1,3,9H2,(H,12,13)

InChI Key

YEONEJZSMJHAKH-UHFFFAOYSA-N

Canonical SMILES

C=CCCNC(=O)C1=CC=CC=C1

Origin of Product

United States

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